molecular formula C21H29NO4S B038719 Ono-NT 125 CAS No. 121700-32-1

Ono-NT 125

Cat. No. B038719
CAS RN: 121700-32-1
M. Wt: 391.5 g/mol
InChI Key: ZQUVNOMEXKWSRI-ZVQSNZPMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ono-NT 125 is a potent and selective inhibitor of the enzyme nitric oxide synthase (NOS), which is involved in the production of nitric oxide (NO) in the body. Nitric oxide is a key signaling molecule that plays a critical role in various physiological processes, including vascular function, neurotransmission, and immune response. Ono-NT 125 has been widely used as a research tool to investigate the role of nitric oxide in various biological systems.

Mechanism of Action

Ono-NT 125 inhibits the enzyme nitric oxide synthase (Ono-NT 125), which catalyzes the production of nitric oxide (NO) from L-arginine. By inhibiting Ono-NT 125, Ono-NT 125 reduces the production of nitric oxide, which in turn affects various physiological processes that are regulated by NO.
Biochemical and Physiological Effects:
Ono-NT 125 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce blood pressure in animal models by inhibiting the vasodilatory effects of nitric oxide. It has also been shown to reduce inflammation by inhibiting the production of nitric oxide in immune cells. In addition, Ono-NT 125 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

Ono-NT 125 has several advantages as a research tool. It is a potent and selective inhibitor of nitric oxide synthase, which makes it a valuable tool for studying the role of nitric oxide in various biological systems. It is also relatively stable and easy to use in laboratory experiments.
However, there are also some limitations to using Ono-NT 125 in laboratory experiments. It is a small molecule inhibitor, which means that it may not completely inhibit nitric oxide synthase in all experimental systems. In addition, it may have off-target effects that could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on Ono-NT 125. One area of research is to investigate the potential therapeutic applications of Ono-NT 125 in various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Another area of research is to develop more potent and selective inhibitors of nitric oxide synthase that could be used as therapeutic agents. Finally, future research could focus on developing new methods for delivering Ono-NT 125 to specific tissues or cells in the body to improve its therapeutic efficacy.

Synthesis Methods

Ono-NT 125 is synthesized using a multi-step process that involves the coupling of a nitroso compound with an arylamine derivative. The final product is purified using column chromatography and characterized using spectroscopic techniques such as NMR and mass spectrometry.

Scientific Research Applications

Ono-NT 125 has been used extensively in scientific research to investigate the role of nitric oxide in various biological systems. It has been used to study the effects of nitric oxide on vascular function, neurotransmission, and immune response. It has also been used to investigate the role of nitric oxide in the pathogenesis of various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.

properties

CAS RN

121700-32-1

Product Name

Ono-NT 125

Molecular Formula

C21H29NO4S

Molecular Weight

391.5 g/mol

IUPAC Name

(Z)-6-[(1S,2R,3R,4R)-3-[[(4-methylphenyl)sulfonylamino]methyl]-2-bicyclo[2.2.1]heptanyl]hex-5-enoic acid

InChI

InChI=1S/C21H29NO4S/c1-15-7-11-18(12-8-15)27(25,26)22-14-20-17-10-9-16(13-17)19(20)5-3-2-4-6-21(23)24/h3,5,7-8,11-12,16-17,19-20,22H,2,4,6,9-10,13-14H2,1H3,(H,23,24)/b5-3-/t16-,17+,19-,20+/m0/s1

InChI Key

ZQUVNOMEXKWSRI-ZVQSNZPMSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC[C@@H]2[C@@H]3CC[C@@H](C3)[C@@H]2/C=C\CCCC(=O)O

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2C3CCC(C3)C2C=CCCCC(=O)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2C3CCC(C3)C2C=CCCCC(=O)O

synonyms

ONO-NT 026
ONO-NT 125
ONO-NT 125, (1R-(1alpha,2alpha(Z),3beta,4alpha))-isomer
ONO-NT 125, (1S-(1alpha,2alpha(Z),3beta,4alpha))-isomer
ONO-NT-026
ONO-NT-125

Origin of Product

United States

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